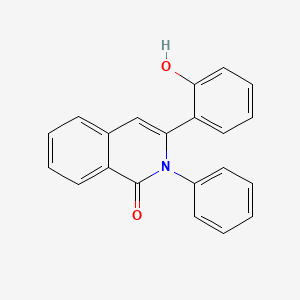![molecular formula C8H5BrClNO3S B15207808 2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a bromomethyl group at the second position and a sulfonyl chloride group at the seventh position of the benzoxazole ring. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the bromination of 2-methylbenzoxazole followed by sulfonylation. One common method involves the use of N-bromosuccinimide (NBS) and 2,2’-azobis(isobutyronitrile) (AIBN) in tetrachloromethane under reflux conditions for 12 hours . The resulting bromomethyl derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its high purity and quality for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic substitution reactions, forming sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are used. Reactions are often conducted in the presence of a base like pyridine or triethylamine.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, and substituted amines.
Electrophilic Substitution: Formation of sulfonamides and sulfonate esters.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Chemical Biology: It serves as a tool for the modification of biomolecules, enabling the study of biological processes and the development of bioconjugates.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and fine chemicals, contributing to various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride involves its reactive functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The sulfonyl chloride group can also act as an electrophile, participating in reactions with nucleophiles to form sulfonamide or sulfonate ester linkages. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)benzo[d]oxazole: Lacks the sulfonyl chloride group, making it less reactive in electrophilic substitution reactions.
2-(Chloromethyl)benzo[d]oxazole-7-sulfonyl chloride: Contains a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and selectivity in nucleophilic substitution reactions.
2-(Bromomethyl)benzo[d]thiazole-7-sulfonyl chloride: Contains a thiazole ring instead of an oxazole ring, which can influence its chemical properties and reactivity.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of both bromomethyl and sulfonyl chloride functional groups on the benzoxazole ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Propiedades
Fórmula molecular |
C8H5BrClNO3S |
|---|---|
Peso molecular |
310.55 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C8H5BrClNO3S/c9-4-7-11-5-2-1-3-6(8(5)14-7)15(10,12)13/h1-3H,4H2 |
Clave InChI |
YIRAIMCPSSWJCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


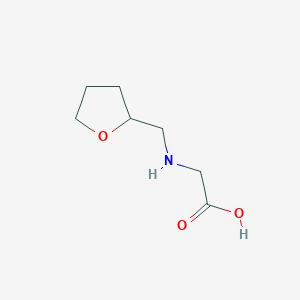
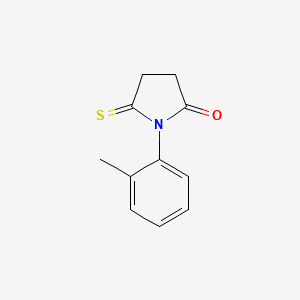

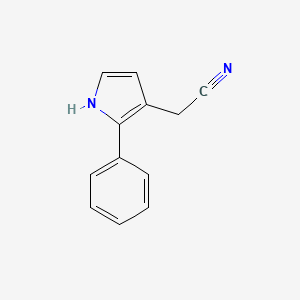
![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
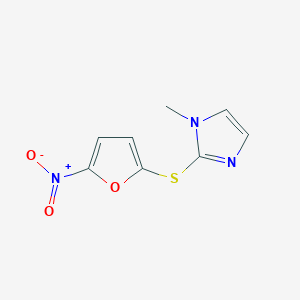
![2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole](/img/structure/B15207771.png)
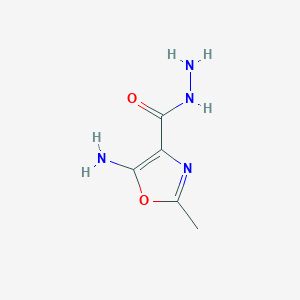


![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
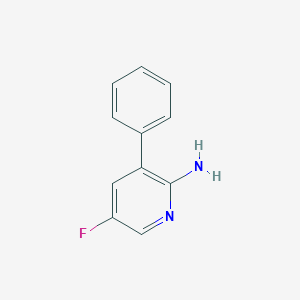
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
